(2-chloropyridin-3-yl)methanesulfonamide
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Overview
Description
(2-chloropyridin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C6H7ClN2O2S It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloropyridin-3-yl)methanesulfonamide typically involves the reaction of 2-chloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
(2-chloropyridin-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or water under mild heating.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation and Reduction: Products include sulfonic acids and sulfides.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
(2-chloropyridin-3-yl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-chloropyridin-3-yl)methanesulfonamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- (2-chloropyridin-4-yl)methanesulfonamide
- (2-chloropyridin-3-yl)ethanesulfonamide
- (2-chloropyridin-3-yl)methanesulfonic acid
Uniqueness
(2-chloropyridin-3-yl)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its chlorine atom and methanesulfonamide group make it a versatile intermediate for various chemical transformations and potential pharmaceutical applications .
Properties
CAS No. |
1249611-72-0 |
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Molecular Formula |
C6H7ClN2O2S |
Molecular Weight |
206.6 |
Purity |
95 |
Origin of Product |
United States |
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